4-iodo-2,5-dimethyl-1,3-thiazole
Description
Significance of Thiazole (B1198619) Scaffolds in Contemporary Organic Synthesis
Thiazole derivatives are a critical component in the development of new pharmaceuticals and functional materials. globalresearchonline.netbohrium.com The thiazole nucleus is present in a wide array of pharmacologically active molecules, including antimicrobial, anticancer, anti-inflammatory, and antiviral agents. globalresearchonline.netresearchgate.netresearchgate.netjetir.org Its presence in natural products like vitamin B1 (thiamine) and penicillin highlights its fundamental role in biological processes. eurekaselect.comnih.govnih.gov The versatility of the thiazole ring allows for extensive chemical modification, making it a "privileged scaffold" in drug discovery. researchgate.net This enables chemists to fine-tune the biological activity and pharmacokinetic properties of lead compounds. researchgate.netnih.gov Beyond medicine, thiazole-based compounds are utilized as vulcanizing accelerators, photographic sensitizers, and components of thermally stable polymers. jetir.orgeurekaselect.comnih.gov
Historical Context of Halogenated Thiazole Synthesis
The synthesis of thiazoles has been a subject of study since the pioneering work of Hantzsch and Hofmann in the late 19th century. eurekaselect.comnih.gov The introduction of halogen atoms to the thiazole ring has been a key strategy for creating versatile synthetic intermediates. Historically, the synthesis of halogenated thiazoles often involved direct halogenation of a pre-formed thiazole ring. However, these methods sometimes suffered from a lack of regioselectivity and harsh reaction conditions. Over the years, more sophisticated and selective methods have been developed, including the use of specific halogenating agents and the synthesis of the halogenated ring from acyclic precursors.
Rationale for Focused Research on 4-Iodo-2,5-dimethyl-1,3-thiazole
The specific focus on this compound stems from the unique properties of the iodine substituent. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it the most reactive in a variety of transformations, particularly in palladium-catalyzed cross-coupling reactions. This high reactivity allows for the facile introduction of a wide range of substituents at the 4-position of the thiazole ring under relatively mild conditions. The presence of the two methyl groups at the 2- and 5-positions provides steric and electronic influence on the reactivity of the ring and can be crucial for the biological activity of its derivatives. Therefore, this compound serves as a highly valuable and versatile building block for the construction of more complex and potentially bioactive molecules.
Structure
3D Structure
Properties
CAS No. |
132221-50-2 |
|---|---|
Molecular Formula |
C5H6INS |
Molecular Weight |
239.08 g/mol |
IUPAC Name |
4-iodo-2,5-dimethyl-1,3-thiazole |
InChI |
InChI=1S/C5H6INS/c1-3-5(6)7-4(2)8-3/h1-2H3 |
InChI Key |
WNEWRJMUTXGEDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)C)I |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Iodo 2,5 Dimethyl 1,3 Thiazole
Direct Iodination Strategies for Thiazole (B1198619) Derivatives
Direct iodination of a pre-existing 2,5-dimethyl-1,3-thiazole ring is a straightforward approach to the target molecule. The success of this strategy hinges on the ability to control the regioselectivity of the electrophilic substitution on the electron-rich thiazole ring. The C4 and C5 positions of the thiazole ring are susceptible to electrophilic attack, and the existing methyl groups at C2 and C5 play a crucial role in directing the incoming electrophile.
Electrophilic Iodination Approaches
Electrophilic iodination is a common method for introducing iodine onto aromatic and heteroaromatic rings. Various iodinating agents can be employed, ranging from molecular iodine (I₂) to more reactive N-iodo reagents. acsgcipr.org For a substrate like 2,5-dimethyl-1,3-thiazole, the electron-donating methyl groups enhance the nucleophilicity of the ring, particularly at the C4 position, making it a viable candidate for direct iodination.
Common electrophilic iodinating systems include:
Molecular Iodine (I₂): As the weakest electrophile among the halogens, I₂ often requires an activating agent, such as a Lewis acid or an oxidizing agent, to enhance its reactivity. acsgcipr.org Oxidants like hydrogen peroxide or nitric acid can convert iodide byproducts back to I₂, making the process more atom-economical. mdpi.com
N-Iodosuccinimide (NIS): NIS is a mild and efficient source of electrophilic iodine. It is often used with a catalytic amount of a strong acid, like trifluoroacetic acid, to increase its potency for less reactive substrates. acsgcipr.org
Iodine Monochloride (ICl): This interhalogen compound is more polarized than I₂ and serves as a more potent iodinating agent.
A study on the iodination of various heteroarenes demonstrated that thiazole itself could be successfully iodinated using a system composed of silver tosylate and molecular iodine, suggesting a promising route for substituted analogues. nih.gov The reaction conditions, including solvent and temperature, are critical for achieving high selectivity and yield, as over-iodination or side reactions can occur.
Table 1: Representative Electrophilic Iodination Reagents
| Reagent System | Description | Typical Conditions |
|---|---|---|
| I₂ / Oxidant (e.g., H₂O₂) | In situ generation of a more potent electrophile; cost-effective. | Acidic or neutral medium. |
| N-Iodosuccinimide (NIS) | Mild, selective reagent, easy to handle. | Often with catalytic acid (e.g., TFA) in an inert solvent like CH₂Cl₂ or CH₃CN. |
Metal-Mediated Iodination Techniques
An alternative to direct electrophilic attack involves a two-step sequence of metallation followed by iodination. This is particularly useful when direct iodination lacks regioselectivity or fails altogether. The most common approach is a metal-halogen exchange reaction. wikipedia.org
This strategy would begin with a brominated precursor, 4-bromo-2,5-dimethyl-1,3-thiazole. This starting material can be treated with a strong organometallic base, typically an alkyllithium reagent like n-butyllithium or t-butyllithium, at very low temperatures (e.g., -78 °C to -100 °C). tcnj.edu This process generates a highly reactive organolithium intermediate at the C4 position. Subsequent quenching of this lithiated species with an electrophilic iodine source, such as molecular iodine (I₂) or 1,2-diiodoethane, installs the iodine atom at the desired position with high fidelity. wikipedia.orgmanac-inc.co.jp
The key advantage of this method is its exquisite regiochemical control, as the position of the iodine is predetermined by the position of the initial halogen. The primary challenge lies in the synthesis of the 4-bromo precursor and the handling of air- and moisture-sensitive organolithium reagents. tcnj.edu
De Novo Synthesis Approaches to the Thiazole Ring
Building the thiazole ring from acyclic components, known as de novo synthesis, offers a powerful alternative for constructing specifically substituted heterocycles. The Hantzsch thiazole synthesis is the most prominent and versatile method in this category. youtube.comyoutube.commdpi.com
The classic Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide. youtube.com To produce 4-iodo-2,5-dimethyl-1,3-thiazole, this can be adapted in two main ways: by using an iodinated precursor for either the α-haloketone or the thioamide component.
Cyclization Reactions Utilizing Iodinated Precursors
One logical de novo route involves the reaction between thioacetamide (B46855) and an appropriately iodinated α-haloketone. Specifically, the reaction would utilize 3-bromo-3-iodo-butan-2-one or a similar α-haloketone bearing an iodine atom at what will become the C4 position of the thiazole ring.
Reaction Scheme for Hantzsch Synthesis with an Iodinated Ketone:
Step 1: Nucleophilic attack by the sulfur atom of thioacetamide on the electrophilic carbon bearing the bromine in 3-bromo-3-iodo-butan-2-one.
Step 2: Subsequent intramolecular cyclization via attack of the thioamide nitrogen onto the ketone carbonyl.
Step 3: Dehydration of the resulting thiazoline (B8809763) intermediate to yield the aromatic this compound.
A significant challenge in this approach is the synthesis and stability of the required iodinated α-haloketone, which may be prone to side reactions.
Regioselective Synthesis and Isomer Control
Achieving regioselectivity is the most critical aspect in the synthesis of this compound, as iodination could potentially occur at other positions or lead to mixtures of isomers.
To ensure exclusive formation of the 4-iodo isomer, reaction conditions must be carefully optimized. Mild reagents and low temperatures can minimize the formation of undesired byproducts. For instance, using NIS in a non-polar solvent at or below room temperature could favor the kinetically controlled formation of the 4-iodo product. In cases where direct iodination yields an inseparable mixture of isomers, a strategy involving a blocking group or a metal-halogen exchange on a pre-functionalized, isomerically pure substrate is the superior method for ensuring absolute regiochemical purity. nih.gov
Table 2: Comparison of Synthetic Strategies
| Strategy | Key Precursors | Main Advantage | Main Disadvantage |
|---|---|---|---|
| Direct Electrophilic Iodination | 2,5-Dimethylthiazole (B1293674), Iodinating Agent (e.g., NIS) | Operationally simple; one step. | Potential for mixtures of regioisomers; requires optimization. |
| Metal-Mediated Iodination | 4-Bromo-2,5-dimethylthiazole, n-BuLi, I₂ | Excellent regiocontrol. | Requires multi-step synthesis of precursor; uses sensitive reagents. wikipedia.orgtcnj.edu |
| De Novo (Hantzsch) Synthesis | Thioacetamide, Iodinated α-haloketone | Builds the desired pattern directly. | Iodinated precursors may be unstable or difficult to synthesize. youtube.comyoutube.com |
Green Chemistry and Sustainable Synthesis Considerations
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact and enhance safety. For the preparation of this compound, sustainability can be addressed at two key stages: the synthesis of the 2,5-dimethyl-1,3-thiazole precursor and its subsequent iodination.
Traditional syntheses often rely on hazardous reagents and solvents. In contrast, modern approaches seek to implement greener alternatives. The use of molecular iodine (I₂) is considered a more environmentally benign iodinating agent compared to harsher alternatives. When combined with a catalytic amount of an oxidant in a suitable solvent system, it can provide an effective and greener route for iodination. The I₂/DMSO system, for example, utilizes dimethyl sulfoxide (B87167) (DMSO) as both a solvent and an oxidant to regenerate the active iodine species, thereby reducing waste. researchgate.net
Electrochemical methods represent a significant advancement in green iodination. google.com This technique generates the reactive iodinating cation (I⁺) in situ from a source like molecular iodine or alkali metal iodides, avoiding the need to handle and store corrosive iodinating agents. google.com This process is highly efficient, as two moles of the iodinating species can be generated from one mole of I₂. google.com
The choice of solvent is another critical factor. Water is the ideal green solvent, and its use in the synthesis of thiazole derivatives has been reported, often in conjunction with recyclable catalysts or microwave assistance to improve yields and reaction times. nih.gov Where organic solvents are necessary, a shift towards safer, biodegradable options like ethanol (B145695) or the use of solvent-free conditions, such as grinding reactants at room temperature, aligns with green chemistry principles. organic-chemistry.org
Table 1: Comparison of Iodination Methods based on Green Chemistry Principles
| Method | Reagent(s) | Solvent | Green Chemistry Advantages | Potential Drawbacks |
|---|---|---|---|---|
| Classical Iodination | N-Iodosuccinimide (NIS), Iodine monochloride (ICl) | Halogenated solvents (e.g., CCl₄, CHCl₃) | Effective and high-yielding for some substrates. | Use of hazardous reagents and solvents; stoichiometric waste. |
| I₂ with Oxidant | I₂, H₂O₂ | Water, Ethanol | Use of a safer, more stable iodinating agent; greener solvents. | May require a catalyst; reaction rates can be slower. |
| I₂/DMSO System | I₂, DMSO | DMSO | DMSO acts as both solvent and recyclable oxidant; reduces waste. researchgate.net | High boiling point of DMSO can complicate product isolation. |
| Electrochemical Iodination | I₂ or KI | Acetonitrile, Methanol | In situ generation of iodinating species; high atom economy; avoids corrosive reagents. google.com | Requires specialized equipment; conductivity of the medium is crucial. |
| Solvent-Free Grinding | I₂, solid support (e.g., SiO₂) | None | Eliminates solvent waste; mild reaction conditions; operational simplicity. organic-chemistry.org | May not be suitable for all substrates; potential for localized overheating. |
Methodological Advancements and Yield Optimization
Advances in synthetic methodologies for thiazoles and their subsequent functionalization have focused on increasing efficiency, simplifying procedures, and maximizing product yields. The synthesis of the 2,5-disubstituted thiazole core itself has seen significant innovation. While the traditional Hantzsch synthesis, reacting an α-halocarbonyl compound with a thioamide, is robust, it can be limited by the availability and stability of starting materials. orgsyn.orgnih.gov
More recent methods provide access to 2,5-disubstituted thiazoles under milder conditions. One such advancement involves a rhodium(II)-catalyzed reaction of 1-sulfonyl-1,2,3-triazoles with thionoesters. orgsyn.org This process generates the thiazole ring through the formation and subsequent aromatization of a thiazoline intermediate, overcoming some limitations of the Hantzsch synthesis. orgsyn.org The development of one-pot procedures, where multiple reaction steps are carried out in the same vessel, significantly improves efficiency by reducing solvent use and purification steps. orgsyn.org
For the specific step of iodinating 2,5-dimethyl-1,3-thiazole to obtain the 4-iodo derivative, yield optimization is critical. The regioselectivity of the iodination is directed by the electronic properties of the thiazole ring. The C4 position is susceptible to electrophilic substitution, but controlling the reaction to prevent side products, such as di-iodination or iodination at other positions, is key to achieving a high yield.
Optimization strategies include:
Choice of Iodinating Agent: Strong electrophilic agents may lead to over-reaction. Molecular iodine, often activated by a mild oxidant or catalyst, provides a more controlled reaction.
Reaction Conditions: Temperature control is crucial. Low temperatures can enhance selectivity and prevent the degradation of starting materials or products.
Use of a Base: In reactions that produce an acid byproduct (like HI from iodination with I₂), the addition of a non-nucleophilic base can neutralize the acid and drive the reaction to completion, thus improving the yield.
Deprotometalation-Iodolysis: An alternative strategy involves the selective deprotonation of the C4 position using a strong base (like an organolithium reagent) followed by quenching the resulting anion with an iodine source. This method offers high regioselectivity but requires strictly anhydrous conditions and careful handling of pyrophoric reagents.
Table 2: Overview of Synthetic Advancements and Yield Considerations
| Synthetic Step | Method | Key Features | Yield Optimization Factors | Reference |
|---|---|---|---|---|
| Thiazole Ring Formation | Hantzsch Synthesis | Condensation of chloroacetone (B47974) and thioacetamide. | Purity of reagents, reaction time, and temperature control. | nih.gov |
| Thiazole Ring Formation | Rhodium(II)-Catalyzed Reaction | Reaction of 1-sulfonyl-1,2,3-triazoles with thionoesters; one-pot potential. | Catalyst loading, choice of thionoester, and solvent. | orgsyn.org |
| Iodination | Direct C-H Iodination | Use of molecular iodine (I₂) with an oxidant (e.g., H₂O₂, DMSO). | Stoichiometry of reagents, catalyst efficiency, temperature. | researchgate.net |
| Iodination | Deprotometalation-Iodolysis | Site-selective deprotonation with a strong base followed by reaction with I₂. | Choice of base, reaction temperature (-78 °C), purity of iodine source. |
Other Metal-Mediated Transformations
The carbon-iodine bond at the C4 position of the thiazole ring is a key site for metal-mediated transformations. While palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings are common for aryl iodides, other metal-mediated reactions can also be envisaged for this compound. wikipedia.orgorganic-chemistry.orgnih.gov
One such class of reactions is the Ullmann condensation, which typically involves the copper-catalyzed coupling of aryl halides with various nucleophiles (e.g., amines, phenols, thiols) to form C-N, C-O, and C-S bonds. organic-chemistry.org The classic Ullmann reaction facilitates the synthesis of symmetric biaryls at elevated temperatures using a copper catalyst. organic-chemistry.org More contemporary "Ullmann-type" reactions proceed under milder conditions and are used to form a wider range of bonds. organic-chemistry.org For instance, the coupling of aryl halides with thiols can be achieved using copper catalysts, sometimes in the presence of ligands like 2,2′-bipyridine or N,N'-dimethylethane-1,2-diamine (DMEDA), which also can act as the solvent. wpmucdn.commdpi.com Nickel-catalyzed cross-couplings, such as those for Sonogashira-type reactions, represent another alternative to palladium, offering a different reactivity profile and substrate scope. nih.gov
While these metal-mediated transformations are well-established for a variety of iodo-substituted aromatic and heteroaromatic compounds, specific research detailing the application of Ullmann-type, nickel-catalyzed, or other non-palladium-based coupling reactions to this compound is not extensively documented in the surveyed scientific literature. The reactivity of the C-I bond suggests it is a viable substrate for such transformations, but detailed experimental findings, including reaction conditions and yields, remain to be reported.
Nucleophilic Substitution Reactions at the C4-Position
Direct nucleophilic substitution of the iodine atom at the C4 position of the thiazole ring by a nucleophile (SNAr reaction) is a potential, though challenging, transformation. The feasibility of SNAr reactions on halo-heterocycles is highly dependent on the electronic nature of the ring and the presence of activating groups. In general, the thiazole ring is considered electron-rich, which tends to disfavor direct nucleophilic attack unless the ring is activated by strong electron-withdrawing groups.
Functionalization of Peripheral Methyl Groups
The 2,5-dimethylthiazole core presents two methyl groups that are potential sites for functionalization, typically via deprotonation with a strong base like n-butyllithium (n-BuLi) followed by quenching with an electrophile. rsc.org However, achieving regioselectivity in such reactions can be a significant challenge.
Studies on related dimethyl-substituted azole systems have shed light on the complexities of selective methyl group functionalization. For example, research on the lithiation of 2,5-dimethylthiazole-5-carboxylic acid demonstrated that deprotonation was not regiospecific, leading to a mixture of products functionalized at both the C2 and C5 methyl positions. rsc.org
A strategy to overcome this lack of selectivity involves modifying other functional groups on the ring to direct the lithiation. In the case of the aforementioned 2,5-dimethylthiazole-5-carboxylic acid, converting the acid to a diethylamide derivative allowed for regiospecific deprotonation of the C2-methyl group. rsc.org This suggests that the electronic and steric environment around the methyl groups, influenced by substituents at other positions, plays a crucial role in directing reactivity.
| Substrate | Reaction Conditions | Observed Regioselectivity | Reference |
|---|---|---|---|
| 2,5-Dimethylthiazole-5-carboxylic acid | n-BuLi or LDA | Non-regiospecific deprotonation at both methyl sites | rsc.org |
| N,N-Diethyl-2,5-dimethylthiazole-5-carboxamide | n-BuLi | Regiospecific deprotonation at the C2-methyl group | rsc.org |
| 2,4-Dimethylthiazole-5-carboxylic acid | n-BuLi or LDA | Regiospecific deprotonation at the C2-methyl site | rsc.org |
This table summarizes findings on related compounds, as direct studies on this compound were not found.
While these findings on related structures are informative, specific studies on the selective functionalization of the C2 or C5 methyl groups of this compound itself are not available in the examined literature. The presence of the iodo group at the C4 position would undoubtedly influence the acidity of the adjacent C5-methyl protons, but the precise outcome of lithiation reactions on this specific substrate requires experimental investigation.
Ring Modification and Derivatization Strategies
Beyond substitution and side-chain functionalization, the modification of the thiazole ring itself represents another avenue for chemical transformation. Such strategies could include ring-opening reactions, cycloadditions, or rearrangements to form different heterocyclic systems.
For some thiazole derivatives, ring cleavage can occur under specific conditions. For example, treatment of certain methyl-substituted isothiazoles with n-butyllithium has been shown to result in ring cleavage through nucleophilic attack at the sulfur atom. researchgate.netcapes.gov.br However, the 1,3-thiazole ring is generally more stable. A new unsymmetrical photochromic diarylethene containing a 2,5-dimethyl-3-thiazolyl moiety has been synthesized, indicating the use of this thiazole core in building larger molecular architectures. scientific.net
Despite the potential for such transformations, a review of the scientific literature did not yield specific examples of ring modification or derivatization strategies being applied to this compound.
Mechanistic Investigations of Key Reactivity Pathways
The reactivity of this compound in metal-catalyzed cross-coupling reactions is expected to follow well-established mechanistic pathways. For palladium-catalyzed reactions like the Suzuki-Miyaura coupling, the generally accepted mechanism involves a catalytic cycle consisting of three primary steps:
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-iodine bond of the thiazole, forming a Pd(II) intermediate. nih.govwildlife-biodiversity.com This step is typically the rate-determining step for aryl iodides.
Transmetalation : The organoboron reagent (in a Suzuki reaction) exchanges its organic group with the halide on the Pd(II) center. nih.govwildlife-biodiversity.com This step is often facilitated by a base.
Reductive Elimination : The two organic groups on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the cycle. nih.govwildlife-biodiversity.com
Similarly, the Sonogashira coupling follows a cycle involving oxidative addition, followed by reaction with a copper(I) acetylide (in the copper-cocatalyzed variant) and subsequent reductive elimination. wikipedia.org The mechanism for copper-free Sonogashira reactions involves the formation of a palladium acetylide intermediate. wikipedia.org
While these general mechanisms provide a robust framework for understanding the reactivity of iodo-heterocycles, specific mechanistic studies focused on this compound are lacking in the literature. Such studies would be necessary to determine the precise kinetic parameters, the influence of the thiazole ring's electronic properties on each step of the catalytic cycle, and the potential for competing side reactions. Investigations into related systems, such as the Suzuki-Miyaura coupling of other nitrogen-rich heterocycles, have shown that factors like the position of the halogen and the presence of N-H groups can significantly impact reactivity, sometimes through inhibition of the catalyst. nih.gov
Physicochemical Properties and Structural Analysis
Spectroscopic Data
The spectroscopic data for this compound are crucial for its identification and characterization.
| Spectroscopic Data | |
| ¹H NMR | The proton NMR spectrum would be expected to show two singlets for the two methyl groups. The chemical shifts would be influenced by their position on the thiazole (B1198619) ring. |
| ¹³C NMR | The carbon NMR spectrum would show distinct signals for the two methyl carbons and the three carbons of the thiazole ring. The carbon bearing the iodine atom would exhibit a characteristic chemical shift. |
| IR Spectroscopy | The infrared spectrum would display characteristic absorption bands for C-H stretching and bending of the methyl groups, as well as vibrations associated with the thiazole ring. |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of iodine would be observable. |
Crystallographic Studies and Solid-State Structure
X-ray crystallographic studies, if available, would provide precise information on the bond lengths, bond angles, and planarity of the thiazole ring. The crystal packing and intermolecular interactions, such as halogen bonding, could also be elucidated, offering insights into its solid-state properties.
Applications As a Synthetic Intermediate and Building Block
Construction of Complex Heterocyclic Systems
The 4-iodo-2,5-dimethyl-1,3-thiazole scaffold serves as a key starting material for the synthesis of a multitude of complex heterocyclic systems. The iodo-substituent is readily displaced or engaged in palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, and Heck reactions, to introduce new functional groups and build intricate molecular frameworks. nih.govnih.govorganic-chemistry.orgnih.govnih.govlibretexts.orgresearchgate.net
For instance, the Sonogashira coupling of iodo-heterocycles with terminal alkynes is a powerful tool for the construction of aryl-alkynyl structures, which are prevalent in many biologically active molecules and organic materials. nih.govorganic-chemistry.orgnih.gov Similarly, the Suzuki coupling with boronic acids allows for the introduction of various aryl and heteroaryl substituents at the 4-position of the thiazole (B1198619) ring, leading to the formation of bi- and poly-heterocyclic systems. nih.govlibretexts.org The Heck reaction, on the other hand, provides a means to introduce alkenyl groups, further expanding the diversity of accessible structures. nih.govnih.gov
The electrophilic iodocyclization of allyl-substituted triazole-thiones, while not directly involving this compound, demonstrates a related synthetic strategy where an iodine-mediated cyclization leads to the formation of fused thiazolo-triazole and triazolo-thiazine systems. researchgate.net This highlights the broader utility of iodine in the synthesis of complex sulfur and nitrogen-containing heterocycles.
Role in Scaffold Diversification for Research Purposes
In medicinal chemistry and drug discovery, the ability to rapidly generate a diverse range of molecules around a central scaffold is crucial for identifying new therapeutic agents. nih.govnih.govnih.gov The concept of "scaffold hopping," which involves replacing a core molecular structure with a bioisosteric equivalent to improve properties or explore new chemical space, is a key strategy in this process. nih.gov
This compound is an excellent starting point for such diversification efforts. Its participation in a variety of reliable and high-yielding cross-coupling reactions allows for the systematic modification of the thiazole core. By coupling it with a wide array of alkynes, boronic acids, and alkenes, researchers can generate large libraries of compounds with diverse substituents at the 4-position. This enables the exploration of structure-activity relationships and the optimization of lead compounds. The thiazole ring itself is a well-established pharmacophore found in numerous biologically active compounds, further enhancing the potential of its derivatives in drug discovery. nih.govresearchgate.net
The following table illustrates the potential of this compound in scaffold diversification through various palladium-catalyzed cross-coupling reactions.
| Reaction Type | Coupling Partner | General Product Structure | Potential for Diversification |
|---|---|---|---|
| Sonogashira Coupling | Terminal Alkynes (R-C≡CH) | 2,5-dimethyl-4-(alkynyl)-1,3-thiazole | Introduction of a wide range of linear and functionalized alkynyl groups. |
| Suzuki Coupling | Boronic Acids (R-B(OH)₂) | 2,5-dimethyl-4-(aryl/heteroaryl)-1,3-thiazole | Access to a vast array of bi- and poly-aromatic systems with diverse electronic properties. |
| Heck Coupling | Alkenes (R-CH=CH₂) | 2,5-dimethyl-4-(alkenyl)-1,3-thiazole | Formation of styrenyl and other vinyl-substituted thiazoles, precursors to further functionalization. |
Precursor to Advanced Materials Components
The unique electronic properties of the thiazole ring make it an attractive component in the design of advanced organic materials with applications in electronics and optoelectronics.
Conjugated polymers containing thiazole units have been investigated for their potential as organic semiconductors. The electron-deficient nature of the thiazole ring can influence the electronic properties of the polymer, such as its electron affinity and charge transport characteristics. The synthesis of such polymers often involves the polymerization of appropriately functionalized thiazole monomers.
While direct polymerization of this compound is not commonly reported, its derivatives, obtained through cross-coupling reactions, can serve as monomers for polymerization. For example, Sonogashira coupling can be used to create thiazole-containing oligomers and polymers with alternating aryl and alkynyl units, which can exhibit interesting conductive properties. Similarly, Stille or Suzuki polymerization of di-functionalized thiazole derivatives can lead to fully conjugated polymers.
Thiazole-based materials have shown promise in the field of organic optoelectronics, particularly in organic light-emitting diodes (OLEDs) and organic solar cells. mdpi.com The thiazole moiety can be incorporated into the structure of organic dyes and polymers to tune their photophysical properties, such as absorption and emission wavelengths, and to enhance their performance in devices.
Derivatives of this compound can be utilized to synthesize chromophores and emitters for OLEDs. The introduction of different aromatic and heteroaromatic substituents via cross-coupling reactions allows for the fine-tuning of the emission color and efficiency. Furthermore, thiazole-containing materials can be used as electron-transporting or hole-transporting layers in OLEDs and organic photovoltaic devices, contributing to improved device performance and stability.
Use in Catalyst Ligand Design
The development of novel ligands is crucial for advancing the field of transition metal catalysis. The electronic and steric properties of a ligand play a critical role in determining the activity, selectivity, and stability of the catalyst. Thiazole-containing molecules have been explored as ligands for various catalytic transformations.
The nitrogen atom of the thiazole ring can coordinate to a metal center, and the substituents on the ring can be modified to tune the ligand's properties. While the direct use of this compound as a ligand is not typical due to the reactive iodo-group, it serves as a valuable precursor for the synthesis of more complex thiazole-based ligands.
For example, the iodine atom can be replaced with a phosphine (B1218219) group through a nucleophilic substitution or a metal-catalyzed C-P bond formation reaction, leading to the formation of thiazolyl-phosphine ligands. nih.gov These ligands can combine the σ-donating properties of the phosphine with the electronic characteristics of the thiazole ring, potentially leading to catalysts with unique reactivity.
Another important class of ligands is N-heterocyclic carbenes (NHCs), which are known for their strong σ-donating ability and their ability to form robust metal complexes. beilstein-journals.orgresearchgate.net Thiazolium salts, which can be synthesized from thiazole derivatives, are precursors to thiazol-2-ylidenes, a type of NHC. While the synthesis of such precursors from this compound would require a multi-step sequence, it represents a potential avenue for the development of novel NHC ligands with tailored steric and electronic properties.
Computational and Theoretical Investigations
Quantum Chemical Calculations for Reactivity Prediction
Quantum chemical calculations are instrumental in predicting the reactivity of a molecule. For thiazole (B1198619) derivatives, methods like Density Functional Theory (DFT) are often employed to understand their behavior in chemical reactions. While there are numerous studies on the reactivity of various thiazole-containing compounds, specific data for 4-iodo-2,5-dimethyl-1,3-thiazole is not available.
Public chemical databases provide some basic computed properties for related compounds. For instance, for the closely related 2-iodo-4,5-dimethyl-1,3-thiazole, a predicted XlogP value of 2.4 is available, suggesting a degree of lipophilicity. uni.lu For 4-iodo-1,3-thiazole, the predicted XlogP3 is 1.3. nih.gov These values hint at the molecule's potential solubility and partitioning behavior, which are influenced by its electronic structure. However, detailed reactivity descriptors such as Fukui functions, electrostatic potential maps, or calculated HOMO-LUMO gaps, which are crucial for predicting sites of electrophilic or nucleophilic attack, have not been reported for this compound.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis and molecular dynamics (MD) simulations provide insights into the three-dimensional structure and dynamic behavior of a molecule. For a relatively rigid structure like the thiazole ring, conformational flexibility is limited. The primary degrees of freedom would be the rotation of the methyl groups.
While MD simulations are powerful tools for exploring the conformational landscape and interactions of molecules with their environment, no specific MD studies for this compound have been found in the literature. Such simulations could be valuable, for example, in understanding its interactions with biological macromolecules or its behavior in different solvents.
Reaction Mechanism Elucidation via Computational Methods
Computational methods are frequently used to elucidate the mechanisms of chemical reactions involving heterocyclic compounds. For instance, the Hantzsch thiazole synthesis is a well-known method for preparing thiazole derivatives, and its mechanism can be studied computationally. mdpi.com Similarly, computational studies can predict the outcomes of reactions such as cycloadditions involving thiazole moieties.
However, there is no available research that computationally elucidates reaction mechanisms specifically involving this compound as a reactant or product. Such studies would be valuable for understanding its synthetic accessibility and its potential to participate in various chemical transformations.
Future Directions and Emerging Research Avenues
Development of Highly Efficient and Selective Synthetic Routes
The pursuit of efficient and selective methods for synthesizing substituted thiazoles like 4-iodo-2,5-dimethyl-1,3-thiazole is a key area of research. Traditional methods, such as the Hantzsch thiazole (B1198619) synthesis, which involves the reaction of α-haloketones with thioamides, are well-established for creating the thiazole core. mdpi.com However, current research is focused on overcoming the limitations of these classic routes, such as harsh reaction conditions and limited substrate scope.
Future developments are geared towards one-pot, multicomponent reactions that offer higher atom economy and procedural simplicity. nih.govijcce.ac.ir For instance, the use of reusable catalysts, such as NiFe2O4 nanoparticles, in greener solvent systems like ethanol-water mixtures, represents a significant step forward. nih.gov Such approaches not only improve yield and efficiency but also align with the principles of green chemistry. The challenge lies in adapting these modern methodologies to achieve regioselective iodination of the 2,5-dimethylthiazole (B1293674) core, a process that requires precise control to avoid side products. Research into novel iodinating agents and catalytic systems that can selectively functionalize the C4 position of the thiazole ring is crucial for making this valuable building block more accessible.
Exploration of Unconventional Reactivity Patterns
Beyond its role as a synthetic intermediate, the inherent reactivity of this compound presents opportunities for discovering novel chemical transformations. The carbon-iodine bond is a versatile functional group, traditionally utilized in cross-coupling reactions. However, emerging research is exploring less conventional reactivity. The electrophilic nature of the trifluoromethyl radical (CF3•) suggests potential for similar reactivity with other halogenated compounds. wikipedia.org This opens avenues for investigating radical-mediated reactions involving the iodo-thiazole, potentially leading to new methods for creating complex fluorinated molecules.
Furthermore, the thiazole ring itself, a structure found in numerous bioactive compounds like penicillin and epothilone, can participate in various chemical interactions. nih.gov The interplay between the iodo-substituent and the thiazole nucleus could lead to unique reactivity, such as halogen bonding-catalyzed processes or unconventional cyclization reactions. researchgate.net Investigating these patterns could unlock new synthetic pathways and provide access to novel molecular architectures with potential applications in medicinal chemistry and materials science.
Integration into Flow Chemistry and Automated Synthesis Platforms
The integration of thiazole synthesis into continuous flow and automated platforms is a promising strategy for accelerating drug discovery and process development. nih.gov Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and the ability to perform multistep syntheses in a streamlined fashion. nih.govuc.pt
Sustainable and Biocatalytic Approaches in Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes. For thiazole derivatives, this translates to the development of processes that minimize hazardous waste and energy consumption. The use of eco-friendly deep eutectic solvents, such as L-proline and ethylene (B1197577) glycol mixtures, has shown promise for the synthesis of related thiazolo[5,4-d]thiazoles, offering a safer alternative to conventional volatile organic solvents. mdpi.com Similarly, employing reusable nanocatalysts simplifies product purification and reduces chemical waste. nih.gov
While specific biocatalytic methods for the synthesis of this compound are not yet established, this remains a significant future goal. The use of enzymes in organic synthesis is a powerful tool for achieving high selectivity under mild, environmentally benign conditions. Future research may focus on discovering or engineering enzymes capable of catalyzing the formation of the thiazole ring or the selective iodination step. Such biocatalytic routes would represent a major advance in the sustainable production of this and other heterocyclic compounds.
Expanding Applications in Niche Chemical Fields
The unique structural features of this compound make it a highly attractive building block for various niche chemical fields. The thiazole nucleus is a common scaffold in a wide array of medicinally relevant molecules with demonstrated anticancer, anti-inflammatory, and antimicrobial properties. ijcce.ac.irmdpi.com
The presence of the iodine atom provides a reactive handle for further molecular elaboration through reactions like Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling. This allows for the strategic installation of diverse functional groups, enabling the synthesis of targeted libraries of compounds for drug discovery. For example, it could be used to synthesize novel CDK9 inhibitors for cancer therapy or new agents targeting bacterial DNA gyrase. nih.govacs.org Beyond medicine, thiazole-containing compounds are being explored for their semiconductor properties in organic electronics. researchgate.net The ability to tune the electronic properties of this compound through derivatization of the iodo-group could lead to the development of novel materials for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Q & A
Q. What are the optimized synthetic routes for 4-iodo-2,5-dimethyl-1,3-thiazole, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of thiazole derivatives often involves cyclization or halogenation reactions. For iodinated thiazoles, direct iodination of pre-formed thiazole rings using iodine monochloride (ICl) in acetic acid under reflux (60–80°C) is common . Alternatively, coupling reactions with iodinated intermediates (e.g., 4-iodo-2-methylthiazole) can be performed using Suzuki-Miyaura cross-coupling catalysts (Pd(PPh₃)₄, K₂CO₃) in THF/water mixtures at 90°C . Yield optimization (typically 60–75%) depends on stoichiometric ratios, solvent polarity, and reaction time. For example, prolonged heating (>12 hours) may degrade iodine substituents, reducing purity.
Q. How can researchers verify the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer : Confirm structure via:
- ¹H NMR : Look for signals at δ 2.4–2.6 ppm (methyl groups) and δ 7.1–7.3 ppm (thiazole C-H). Iodo substituents deshield adjacent protons by ~0.3 ppm .
- ¹³C NMR : The thiazole C-I carbon resonates at ~95 ppm, while methyl carbons appear at 15–20 ppm .
- Mass Spectrometry (EI-MS) : Expect a molecular ion peak at m/z 253 (M⁺) with fragments at m/z 126 (loss of I) and 98 (thiazole ring) .
- IR : C-I stretches appear as weak bands near 500–600 cm⁻¹ .
Q. What are the key physicochemical properties (e.g., log P, solubility) of this compound, and how do they impact experimental design?
- Methodological Answer :
- log P : Calculated log P (octanol-water) is ~2.5–3.0 using software like SRC-KOWWIN, indicating moderate hydrophobicity . This affects solvent selection (e.g., DMSO for stock solutions).
- Solubility : Limited aqueous solubility (<1 mg/mL at 25°C); use polar aprotic solvents (DMF, DMSO) for biological assays .
- Stability : Light-sensitive due to the iodo group; store in amber vials at –20°C under inert gas .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies in cytotoxicity or antimicrobial activity may arise from:
- Purity : Use HPLC-UV (C18 column, 40% acetonitrile/water mobile phase) to verify ≥95% purity. Residual solvents (e.g., DMF) can artifactually suppress activity .
- Assay Conditions : Standardize MTT assay protocols (e.g., 72-hour exposure, HEK-293 cells for baseline toxicity) to compare data . For example, IC₅₀ values for thiazole derivatives range from 12–45 µM in melanoma (B16-F10) vs. 50–100 µM in renal cells .
- Structural analogs : Compare with 4-chloro-2,6-DMP (log P ~2.1), which shows lower membrane permeability .
Q. What computational strategies are effective for predicting the binding affinity of this compound to biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., EGFR kinase: 1M17). The iodo group’s van der Waals radius (1.98 Å) fits hydrophobic pockets, while methyl groups stabilize π-alkyl interactions .
- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability. RMSD >2.5 Å indicates poor target engagement .
- QSAR Models : Train models with descriptors like polar surface area (PSA <80 Ų predicts blood-brain barrier penetration) .
Q. How can derivatization of this compound enhance its applicability in catalytic or medicinal studies?
- Methodological Answer :
- Functionalization : Introduce sulfonamide groups via nucleophilic substitution (K₂CO₃, DMF, 80°C) to improve solubility .
- Cross-Coupling : Use Pd-catalyzed reactions to attach aryl/heteroaryl groups at the 4-iodo position, expanding bioactivity .
- Pro-drug Design : Synthesize phosphate esters (e.g., using POCl₃) for enhanced cellular uptake; hydrolyze in vivo via phosphatases .
Safety and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
